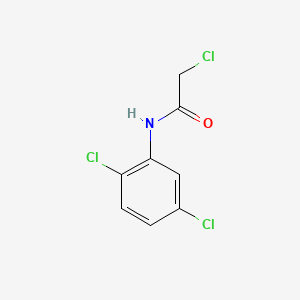

2-chloro-N-(2,5-dichlorophenyl)acetamide

Description

Historical Context of Chloroacetamide Derivatives in Organic Chemistry

Chloroacetamide derivatives emerged as critical agrochemicals in the mid-20th century, with the first commercial herbicide, CDAA (N,N-diallyl-2-chloroacetamide), introduced in 1956. These compounds revolutionized weed control in crops like maize and rice due to their ability to inhibit fatty acid elongation in plants, disrupting cell membrane synthesis. The structural versatility of chloroacetamides, characterized by a reactive α-chloro group and aromatic substitution patterns, enabled the development of derivatives with enhanced bioactivity. For example, acetochlor and alachlor became widely adopted for pre-emergent weed control. The title compound, 2-chloro-N-(2,5-dichlorophenyl)acetamide, represents a structurally optimized variant where chlorine substitutions at the 2- and 5-positions of the phenyl ring influence both molecular conformation and intermolecular interactions.

Nomenclature and Systematic Identification

The compound is systematically identified through the following descriptors:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 22303-26-0 |

| Molecular Formula | C₈H₆Cl₃NO |

| Molecular Weight | 238.50 g/mol |

| SMILES | O=C(NC1=CC(Cl)=CC=C1Cl)CCl |

| MDL Number | MFCD00195389 |

Crystallographic studies confirm the planar arrangement of the acetamide group, with the N–H bond adopting an anti conformation relative to the carbonyl group. The chlorine substituents at the 2- and 5-positions on the phenyl ring create distinct electronic effects, as evidenced by X-ray diffraction data showing intramolecular N–H⋯Cl hydrogen bonds (2.33–2.47 Å).

Significance in Structural Chemistry and Pharmacological Research

Structural Chemistry

The compound’s crystal lattice is stabilized by:

Properties

IUPAC Name |

2-chloro-N-(2,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNUGEOTKCWVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278577 | |

| Record name | 2-chloro-N-(2,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22303-26-0 | |

| Record name | Acetamide,5-dichlorophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22303-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Procedure

-

- 2,5-Dichloroaniline (0.01 mol)

- Chloroacetyl chloride (1.02 mL, 0.01 mol)

- Solvent: Dichloromethane (20 mL)

-

- Dissolve 2,5-dichloroaniline in dichloromethane in a conical flask.

- Add chloroacetyl chloride dropwise to the stirred solution using a separating funnel to control the addition rate.

- Stir the reaction mixture for 4–6 hours at room temperature.

- A white precipitate forms, indicating product formation.

- Filter the precipitate and wash with cold water to remove impurities.

- Recrystallize the crude product from water, methanol, or ethanol (pure or diluted with water) to obtain pure 2-chloro-N-(2,5-dichlorophenyl)acetamide.

Yield: Approximately 62% under the described conditions.

Notes: The reaction is typically conducted at ambient temperature, and the use of dichloromethane as solvent facilitates the acylation and precipitation of the product.

| Parameter | Details |

|---|---|

| Starting material | 2,5-Dichloroaniline |

| Acylating agent | Chloroacetyl chloride |

| Solvent | Dichloromethane |

| Reaction time | 4–6 hours |

| Temperature | Room temperature |

| Product isolation | Filtration, washing, recrystallization |

| Yield | ~62% |

This synthetic route is referenced in the European Journal of Medicinal Chemistry (Rajak et al., 2012) and chemical synthesis databases.

Literature-Reported Variations and Characterization

Additional literature sources such as Shilpa & Gowda (2007) and Pies et al. (1971) have reported similar synthetic approaches with slight variations in conditions, solvents, or purification techniques. The compound’s purity is often confirmed by melting point determination and spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and nuclear quadrupole resonance (NQR) spectroscopy.

- Crystallization: Slow evaporation of ethanolic solutions at room temperature is used to grow single crystals suitable for X-ray diffraction studies, confirming the structure and purity of the compound.

Reaction Mechanism Insight

The reaction proceeds via nucleophilic attack of the amine group of 2,5-dichloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing hydrogen chloride, which is typically neutralized or removed during the work-up.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Dissolution | 2,5-Dichloroaniline in dichloromethane | 20 mL solvent, room temperature |

| 2. Addition | Dropwise addition of chloroacetyl chloride | Controlled rate, 0.01 mol |

| 3. Stirring | Reaction mixture stirred | 4–6 hours, ambient temperature |

| 4. Precipitation | Formation of white solid | Indicates product formation |

| 5. Filtration | Solid filtered and washed | Cold water washing |

| 6. Recrystallization | Purification by recrystallization | Water, methanol, or ethanol solvents |

| 7. Yield | Isolated product yield | ~62% |

Research Findings and Analytical Data

Crystallographic Data: The compound crystallizes in the triclinic system with specific lattice parameters confirming the molecular structure. The N–H bond conformation is anti to the C=O bond, with intramolecular hydrogen bonding involving chlorine atoms in the aromatic ring and side chain, influencing the solid-state geometry.

Spectroscopic Characterization: IR, NMR, and NQR spectra confirm the presence of characteristic amide functional groups and chlorinated aromatic moieties, consistent with the expected structure.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted acetamides.

Oxidation: Formation of chlorinated oxides.

Reduction: Formation of dichloroaniline derivatives.

Scientific Research Applications

2-chloro-N-(2,5-dichlorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.

Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)acetamide involves its interaction with bacterial proteins, leading to the inhibition of protein synthesis. This is achieved by binding to specific sites on the bacterial ribosome, preventing the translation process . The compound’s chlorinated structure enhances its ability to penetrate bacterial cell walls and exert its effects .

Comparison with Similar Compounds

Structural Insights :

- 25DCPCA vs.

- 35DCPCA : The 3,5-dichloro substitution introduces symmetry, leading to a twisted molecular plane (79.7° between phenyl and acetamide groups in analogs), which may influence packing efficiency .

Physical and Spectral Properties

Limited data are available for 25DCPCA, but comparisons with analogs reveal trends:

Key Observations :

- Chlorine atoms increase molecular weight and polarizability, enhancing intermolecular interactions (e.g., halogen bonding) .

- Fluorinated analogs (e.g., 2-chloro-N-(2,5-difluorophenyl)acetamide) exhibit lower molecular weights (205.59 g/mol) and altered electronic properties due to fluorine’s electronegativity .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds highlight packing differences:

Notable Features:

Biological Activity

2-Chloro-N-(2,5-dichlorophenyl)acetamide (commonly referred to as 25DCPCA) is a chemical compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, herbicidal activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 238.5 g/mol. The compound features a central acetamide group bonded to a dichlorophenyl moiety, with a chlorine atom attached to the nitrogen of the acetamide group. This unique arrangement contributes significantly to its biological activity.

Antimicrobial Properties

Research indicates that 25DCPCA exhibits notable antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the structure of 25DCPCA could enhance its antimicrobial efficacy.

Herbicidal Activity

In agricultural applications, 25DCPCA has been evaluated for its herbicidal properties . Studies have shown that it effectively controls certain weed species, outperforming traditional herbicides in some cases. The herbicidal activity is attributed to its ability to inhibit specific enzymatic pathways involved in plant growth.

| Weed Species | EC50 Value (µg/mL) | Comparison with Standard Herbicide |

|---|---|---|

| Anagallis arvensis | 15 | Lower than acetochlor |

| Lolium temulentum | 20 | Comparable to standard herbicide |

The biological activity of 25DCPCA can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes critical for cellular functions in both microorganisms and plants.

- Membrane Disruption : It disrupts lipid bilayers, leading to cell lysis in bacteria.

- Hydrogen Bond Formation : The ability to form hydrogen bonds with proteins enhances its interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of 25DCPCA:

- A study published in Pharmaceuticals demonstrated that derivatives of 25DCPCA showed significant inhibition against COX-2 enzymes, suggesting potential anti-inflammatory properties .

- Another research article highlighted its effectiveness as a herbicide against broadleaf and narrow-leaf weeds, indicating its potential for agricultural use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-N-(2,5-dichlorophenyl)acetamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of chloroacetyl chloride with 2,5-dichloroaniline under controlled conditions. Key steps include:

- Reaction Setup : Maintain low temperatures (0–5°C) to control exothermic reactions.

- Base Selection : Use sodium hydroxide or pyridine to neutralize HCl byproducts.

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals (mp ~213°C) .

- Validation : Purity is confirmed via melting point analysis, IR spectroscopy (amide C=O stretch ~1649 cm⁻¹), and NMR (δ ~7.5–8.0 ppm for aromatic protons) .

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL-2018) reveals:

- Conformation : The N–H bond is syn to the ortho-Cl and anti to the meta-Cl on the phenyl ring.

- Hydrogen Bonding : Intramolecular N–H⋯Cl interactions stabilize the structure, with bond lengths ~3.1 Å .

- Crystallization : Slow evaporation of ethanolic solutions produces monoclinic crystals (space group Pna21) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Antimicrobial screening via agar diffusion assays (e.g., against E. coli or S. aureus) shows inhibition zones ≥10 mm at 100 µg/mL. Activity is attributed to:

- Mechanism : Disruption of bacterial protein synthesis via ribosomal targeting .

- SAR : Chlorine substituents enhance lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring affect biological activity and crystallographic properties?

- Methodological Answer : Comparative studies using analogs (e.g., 2-chloro-N-(3,5-dichlorophenyl)acetamide) reveal:

- Biological Impact : Ortho-substituted derivatives exhibit stronger antimicrobial activity (MIC ~25 µg/mL vs. ~50 µg/mL for para analogs) due to steric effects optimizing target binding .

- Structural Effects : Meta-Cl groups induce torsional angles of ~15° in the acetamide side chain, altering crystal packing efficiency .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties and target interactions?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with bacterial dihydrofolate reductase (DHFR). Key findings:

- Binding affinity (ΔG ~-8.5 kcal/mol) correlates with experimental IC₅₀ values .

- ADME Prediction : SwissADME calculates LogP ~3.2 (high membrane permeability) and moderate bioavailability (TPSA ~45 Ų) .

Q. How can structural contradictions in hydrogen bonding networks be resolved across polymorphic forms?

- Methodological Answer :

- Polymorph Screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) to isolate forms.

- Validation : Compare SXRD data (e.g., C=O⋯H–N vs. C=O⋯Cl interactions) and thermal analysis (DSC shows distinct melting endotherms) .

- Energy Calculations : Density Functional Theory (DFT) at B3LYP/6-31G* level confirms relative stability of hydrogen-bonded conformers .

Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) via LC-MS. Major products include 2,5-dichloroaniline (m/z 161.9) and chloroacetic acid (m/z 93.9).

- Mechanistic Insight : Base-catalyzed hydrolysis follows first-order kinetics (t₁/₂ ~12 h at 37°C) .

- Stabilization Strategies : Encapsulation in PLGA nanoparticles reduces degradation rate by ~60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.